2-Bromo-4-(phenylmethyl)-benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(phenylmethyl)-benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a phenylmethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(phenylmethyl)-benzonitrile can be achieved through several methods. One common approach involves the bromination of 4-(phenylmethyl)-benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(phenylmethyl)-benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or benzaldehydes.
Reduction: Formation of benzylamines.
Scientific Research Applications
2-Bromo-4-(phenylmethyl)-benzonitrile has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(phenylmethyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylbenzonitrile: Similar structure but lacks the phenylmethyl group.
4-(Phenylmethyl)-benzonitrile: Similar structure but lacks the bromine atom.
2-Bromo-4-chlorobenzonitrile: Similar structure but has a chlorine atom instead of the phenylmethyl group.
Uniqueness
2-Bromo-4-(phenylmethyl)-benzonitrile is unique due to the presence of both the bromine atom and the phenylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.
Properties
Molecular Formula |
C14H10BrN |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
4-benzyl-2-bromobenzonitrile |
InChI |
InChI=1S/C14H10BrN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2 |
InChI Key |
VYDSMAQZZSHTMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.